Mestanolone's primary mechanism of action is believed to be through its interaction with the androgen receptor. When it binds to this receptor in muscle cells, it can stimulate protein synthesis and muscle growth []. Additionally, Mestanolone may also increase androgen levels by inhibiting the enzyme aromatase, which converts testosterone to estrogen [].
While Mestanolone is not a common medication due to safety concerns and the availability of safer alternatives, some research has explored its potential applications in specific situations:
Mestanolone, also known as 17α-methyl-4,5α-dihydrotestosterone, is a synthetic androgen and anabolic steroid that belongs to the class of anabolic-androgenic steroids. First synthesized in 1935, it is characterized by a methyl group at the C17α position, which distinguishes it from dihydrotestosterone. This compound is primarily recognized for its strong androgenic effects and relatively weak anabolic properties, making it more effective for enhancing masculine traits rather than muscle growth. Mestanolone is typically administered orally and has been used in various medical contexts, although its clinical use has diminished over time due to safety concerns and the emergence of newer agents .
Mestanolone acts similarly to testosterone, binding to the androgen receptor (AR) and inducing gene transcription for protein synthesis, leading to muscle growth and development of male secondary sexual characteristics []. The C17α methyl group prevents its breakdown by the liver, allowing for a longer duration of action compared to testosterone. However, this modification also increases its potential for adverse effects [].
Mestanolone use can be associated with a range of side effects, including:
Mestanolone exhibits significant biological activity primarily through its interaction with androgen receptors. It acts as an agonist of these receptors, leading to various physiological effects:
The synthesis of mestanolone can be achieved through multiple methods, with one notable approach involving the following steps:
Mestanolone has been utilized in various applications:
Recent studies have explored the interactions of mestanolone with various biological systems:
Mestanolone shares structural similarities with several other anabolic-androgenic steroids. Below is a comparison highlighting its uniqueness:
| Compound Name | Structural Features | Androgenic Activity | Anabolic Activity | Unique Characteristics |
|---|---|---|---|---|
| Mestanolone | 17α-methylated derivative of DHT | Strong | Weak | Orally active; hepatotoxic |
| Oxandrolone | 2-oxa derivative of DHT | Moderate | Moderate | Less hepatotoxic; used for weight gain |
| Oxymetholone | 2-hydroxymethylene derivative of DHT | Strong | High | Known for significant muscle-building effects |
| Stanozolol | Contains a pyrazole ring | Moderate | High | Often used in veterinary medicine; less hepatotoxic |
Mestanolone's unique position stems from its oral bioavailability and specific androgenic effects without significant anabolic activity compared to other steroids like oxymetholone or stanozolol .
Mestanolone exhibits distinct thermodynamic properties that reflect its steroid structure and molecular characteristics. The compound demonstrates a well-defined crystalline phase transition at elevated temperatures, with experimental melting point determinations consistently reporting values between 191°C and 193°C [1] [2] [3] [4]. This relatively high melting point is characteristic of rigid steroid structures with extensive intermolecular hydrogen bonding networks.
Table 1: Thermodynamic Parameters and Phase Behavior of Mestanolone
| Parameter | Value | Unit | Method/Source |
|---|---|---|---|
| Molecular Weight | 304.47 | g/mol | Experimental |
| Melting Point (Tfus) | 191-193 | °C | Experimental determination |
| Boiling Point (estimated) | 416.1 ± 38.0 | °C | Joback group contribution method |
| Critical Temperature (Tc) | 1089.40 | K | Joback group contribution method |
| Critical Pressure (Pc) | 1841.99 | kPa | Joback group contribution method |
| Critical Volume (Vc) | 0.961 | m³/kmol | Joback group contribution method |
| Enthalpy of Fusion (ΔfusH°) | 17.51 | kJ/mol | Joback group contribution method |
| Enthalpy of Vaporization (ΔvapH°) | 77.17 | kJ/mol | Joback group contribution method |
| Enthalpy of Formation (ΔfH° gas) | -500.96 | kJ/mol | Joback group contribution method |
| Gibbs Free Energy of Formation (ΔfG°) | 1.01 | kJ/mol | Joback group contribution method |
| Density (estimated) | 1.1 ± 0.1 | g/cm³ | Computational estimation |
| Refractive Index (estimated) | 1.4824 | dimensionless | Computational estimation |
The critical properties of mestanolone reveal characteristic values typical of medium-molecular-weight steroids. The critical temperature of 1089.40 K indicates substantial intermolecular forces requiring significant thermal energy for complete vapor phase transition [5]. The critical pressure of 1841.99 kPa reflects the molecular cohesion strength and provides insight into high-pressure phase behavior applications.
The enthalpy of fusion value of 17.51 kJ/mol demonstrates moderate crystal lattice stability [5] [6]. This energy requirement for solid-to-liquid phase transition indicates well-ordered crystalline structures with defined intermolecular interactions. The substantially higher enthalpy of vaporization (77.17 kJ/mol) demonstrates the additional energy required to overcome intermolecular forces in the liquid phase, consistent with the compound's lipophilic character.
Table 2: Temperature-Dependent Gas Phase Heat Capacity Data
| Temperature (K) | Gas Phase Heat Capacity (J/mol·K) | Temperature (°C) | ΔCp from 298K (J/mol·K) |
|---|---|---|---|
| 298.15 | 929.72 | 25.00 | 0.00 |
| 852.02 | 929.72 | 578.87 | 0.00 |
| 891.58 | 957.55 | 618.43 | 27.83 |
| 931.15 | 986.09 | 657.99 | 56.37 |
| 970.71 | 1015.78 | 697.56 | 86.06 |
| 1010.27 | 1047.06 | 737.12 | 117.34 |
| 1049.84 | 1080.37 | 776.69 | 150.65 |
| 1089.40 | 1116.14 | 816.25 | 186.42 |
The temperature-dependent heat capacity data reveals progressive thermal capacity increases with elevated temperatures [5]. The gas phase heat capacity demonstrates minimal change from ambient temperature (298.15 K) to approximately 852 K, indicating limited thermal excitation of vibrational modes within this range. Above 891 K, systematic increases in heat capacity reflect progressive activation of higher-energy vibrational and rotational modes characteristic of complex organic molecules.
Mestanolone demonstrates selective solubility patterns across various organic solvent systems, reflecting its lipophilic steroid structure and moderate polarity characteristics. The compound exhibits preferential dissolution in non-polar and moderately polar organic solvents while maintaining limited solubility in highly polar systems.
Table 3: Solubility Characteristics in Organic Matrices
| Solvent Category | Specific Solvent | Solubility | Unit | LogP Contribution |
|---|---|---|---|---|
| Chlorinated Solvents | Chloroform | High solubility | Qualitative | High lipophilicity |
| Chlorinated Solvents | Dichloromethane | High solubility | Qualitative | High lipophilicity |
| Ester Solvents | Ethyl Acetate | Moderate solubility | Qualitative | Moderate polarity |
| Dipolar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | High solubility | Qualitative | Polar aprotic favorable |
| Ketone Solvents | Acetone | Moderate solubility | Qualitative | Moderate polarity |
| Nitrile Solvents | Acetonitrile | 1.0 | mg/mL | Limited polarity tolerance |
| Alcohol Solvents | Ethanol | 1.0 | mg/mL | Limited solubility |
| Alcohol Solvents | Methanol | 1.0 | mg/mL | Limited solubility |
| Aqueous Systems | Water | Practically insoluble | Qualitative | Hydrophobic compound |
Chlorinated solvents, including chloroform and dichloromethane, provide optimal dissolution conditions for mestanolone [7]. These solvents effectively solvate the steroid backbone through favorable van der Waals interactions and moderate dipolar interactions with the carbonyl and hydroxyl functional groups. The high solubility in these systems facilitates analytical extraction and purification processes.
Dimethyl sulfoxide represents an exceptional polar aprotic solvent demonstrating high mestanolone solubility [7]. The sulfoxide functionality provides strong dipolar interactions while maintaining sufficient lipophilic character to accommodate the steroid framework. This unique solvent property makes DMSO valuable for biological assay preparations and pharmaceutical formulation development.
Moderate solubility is observed in ester and ketone solvents, with ethyl acetate and acetone providing reasonable dissolution capacity [7]. These solvents offer balanced polarity profiles that interact favorably with both the lipophilic steroid rings and polar functional groups. The moderate solubility reflects intermediate solvation energy contributions from both polar and non-polar molecular regions.
Alcohol solvents demonstrate limited mestanolone solubility, with quantitative measurements indicating approximately 1.0 mg/mL dissolution capacity in both ethanol and methanol [3] [8]. This restricted solubility results from the high polarity and extensive hydrogen bonding networks in alcoholic systems, which compete unfavorably with steroid solvation requirements.
The compound exhibits practical insolubility in aqueous systems, consistent with its calculated logarithmic partition coefficient (LogP) value of 4.349 [5]. This high lipophilicity parameter confirms the compound's preference for organic phases and explains its limited bioavailability in aqueous biological systems without solubilization enhancement strategies.
Mestanolone demonstrates susceptibility to multiple degradation pathways under diverse environmental conditions. The compound's stability is significantly influenced by temperature, humidity, light exposure, and atmospheric composition, with degradation kinetics following complex multi-pathway mechanisms.
Table 4: Environmental Factors Affecting Mestanolone Degradation
| Environmental Factor | Effect on Stability | Degradation Mechanism | Relative Impact |
|---|---|---|---|
| Temperature | Decreased stability at elevated temperatures | Thermal decomposition, increased molecular motion | Moderate |
| Humidity/Moisture | Accelerated degradation under high humidity | Hydrolytic reactions, structural water incorporation | High |
| UV Light Exposure | Susceptible to photochemical degradation | Direct photolysis, reactive oxygen species formation | Very High |
| Oxygen Availability | Oxidative degradation in aerobic conditions | Hydroxyl radical formation, steroid ring cleavage | High |
| pH Conditions | Hydrolysis under extreme pH conditions | Acid/base catalyzed hydrolysis | Moderate |
| Microbial Activity | Biodegradation via enzymatic processes | Enzymatic hydroxylation, ring opening reactions | High |
| Storage Time | Progressive degradation over extended periods | Multiple concurrent degradation pathways | Progressive |
Temperature effects on mestanolone stability follow Arrhenius kinetic principles, with degradation rates increasing exponentially at elevated temperatures [9] [10]. Studies on related steroid compounds demonstrate activation energies ranging from 65-98 kJ/mol for thermal degradation processes [11] [12]. The moderate temperature impact reflects the compound's inherent thermal stability below 100°C, with significant degradation occurring only at pharmaceutical stress testing conditions (40°C and above).
Humidity represents a critical stability factor, with high relative humidity conditions (75% and above) substantially accelerating degradation rates [9] [13]. Moisture-mediated degradation involves hydrolytic attack on the 17α-methyl ester functionality and potential hydration reactions at the 3-ketone position. The correlation between humidity and degradation rate suggests first-order kinetics with respect to water activity in the surrounding environment.
Ultraviolet light exposure constitutes the most significant environmental degradation factor for mestanolone [14] [15] [16]. Related steroid compounds demonstrate photodegradation half-lives ranging from 3.7 to 10.8 hours under natural sunlight conditions [16]. The photochemical degradation mechanism involves direct photolysis of the conjugated carbonyl system and formation of reactive oxygen species that attack the steroid ring structure [15] [17].
Photodegradation proceeds through multiple pathways including Norrish Type I and Type II rearrangements, hydroxyl radical formation, and singlet oxygen generation [17] [15]. The 17α-methyl substitution provides some photostabilization compared to unsubstituted steroids, but does not prevent significant photochemical transformation under prolonged exposure conditions.
Oxygen availability significantly influences degradation kinetics through oxidative processes [12] [15]. Aerobic conditions promote hydroxyl radical formation and subsequent steroid ring oxidation, while anaerobic environments demonstrate reduced degradation rates. The presence of dissolved oxygen facilitates formation of reactive oxygen species that can cleave the steroid backbone and modify functional groups.
Microbial degradation represents a significant pathway under environmental conditions supporting bacterial growth [18] [19]. Enzymatic processes target the steroid ring system through hydroxylation reactions, particularly at the 6β, 11β, and 16α positions common to steroid metabolism pathways [20] [19]. The degradation rate depends on microbial population density, available nutrients, and environmental conditions supporting enzymatic activity.
Irritant;Health Hazard